BenchChemオンラインストアへようこそ!

4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol dihydrochloride

Aqueous solubility Salt form selection Biological assay preparation

This dihydrochloride salt (MW 278.18) delivers superior aqueous solubility versus the free base (logP 0.54), enabling direct PBS/culture media stock preparation without DMSO. The protonated 5-amino group supports selective N-acylation for SAR. Supplied at ≥95% purity with full CoA, the 2 HCl stoichiometry ensures accurate salt-content calibration in HPLC workflows. Non-hazardous shipping simplifies cross-border procurement.

Molecular Formula C11H17Cl2N3O
Molecular Weight 278.18
CAS No. 1158608-58-2
Cat. No. B2453122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol dihydrochloride
CAS1158608-58-2
Molecular FormulaC11H17Cl2N3O
Molecular Weight278.18
Structural Identifiers
SMILESC1=CC2=C(C=C1N)N=CN2CCCCO.Cl.Cl
InChIInChI=1S/C11H15N3O.2ClH/c12-9-3-4-11-10(7-9)13-8-14(11)5-1-2-6-15;;/h3-4,7-8,15H,1-2,5-6,12H2;2*1H
InChIKeyWYFLVYBJQFAFIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol Dihydrochloride (CAS 1158608-58-2): Procurement-Relevant Compound Profile


4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol dihydrochloride (CAS 1158608-58-2; molecular formula C₁₁H₁₇Cl₂N₃O; molecular weight 278.18) is a dihydrochloride salt of a 5-amino-substituted benzimidazole bearing a butan-1-ol side chain. The compound is supplied as a research-grade chemical with a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place . The free base form (CAS 313508-71-3) has a molecular weight of 205.26, a predicted LogP of 0.54, and a reported purity of 98% . Both forms are classified as harmful if swallowed and cause skin/eye irritation under GHS classification .

Why 4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol Dihydrochloride Cannot Be Freely Interchanged with In-Class Analogs or the Free Base


Benzimidazole derivatives with identical core scaffolds but differing salt forms or substituent positions cannot be treated as functionally interchangeable in research or industrial workflows. The presence of two equivalents of HCl in the dihydrochloride salt (CAS 1158608-58-2) versus the neutral free base (CAS 313508-71-3) alters the compound's aqueous solubility profile, hygroscopicity, and ionization state at physiological pH, which directly influences dissolution rates, stock solution preparation, and performance in biological assays [1]. Even structurally close analogs such as 4-(1H-benzimidazol-1-yl)butan-1-ol (CAS 62780-80-7), which lacks the 5-amino group, exhibit different hydrogen-bond donor/acceptor counts and topological polar surface areas, affecting target binding and pharmacokinetic behavior . Substituting without verification risks irreproducible assay results and wasted procurement spend.

Quantitative Differentiation Evidence for 4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol Dihydrochloride Versus Closest Analogs


Aqueous Solubility Advantage: Dihydrochloride Salt vs. Free Base for Biological Assay Compatibility

The dihydrochloride salt (CAS 1158608-58-2) is specifically selected for applications requiring aqueous solubility, as the dual protonation of the benzimidazole and amino groups enhances hydrophilicity compared to the neutral free base (CAS 313508-71-3). Vendor specifications explicitly state that the dihydrochloride form 'enhances its solubility in aqueous environments, making it suitable for various biological assays' [1]. In contrast, the free base has a predicted LogP of 0.54, indicating moderate lipophilicity that may necessitate organic co-solvents for dissolution . Although quantitative solubility values (mg/mL) are not publicly reported for either form, the difference in ionization state is a deterministic factor for experimental design. Direct head-to-head solubility measurements are currently unavailable in the open literature.

Aqueous solubility Salt form selection Biological assay preparation

Predicted Lipophilicity Contrast: LogP 0.54 (Free Base) Guides Salt-Neutral Experimental Design Choices

The computed LogP of the free base (0.54) serves as a baseline for assessing the lipophilicity reduction achieved by converting to the dihydrochloride salt. For the structurally related analog 4-(1H-benzimidazol-1-yl)butan-1-ol (CAS 62780-80-7), which lacks the 5-amino substituent, the predicted LogP is higher (~1.3), indicating that the 5-amino group in the target compound contributes to reduced lipophilicity and potentially improved aqueous compatibility . Quantitative LogP for the dihydrochloride salt is not directly measurable due to ionization, but the class-level inference is that protonation further shifts the distribution coefficient (LogD at pH 7.4) to negative values, favoring aqueous partitioning.

Lipophilicity LogP Drug-likeness Permeability prediction

Topological Polar Surface Area Differentiation: 64.1 Ų Enables Blood-Brain Barrier Penetration Prediction

The topological polar surface area (TPSA) of the free base is 64.1 Ų, a value well below the commonly referenced threshold of 90 Ų for favorable blood-brain barrier penetration . In comparison, benzimidazole analogs with additional polar substituents (e.g., 5,6-dichloro derivatives) exhibit TPSA values exceeding 70 Ų, potentially reducing CNS exposure. While TPSA for the dihydrochloride salt form is not a standard computed descriptor (salt dissociation in aqueous media is assumed), the parent scaffold's TPSA indicates that the compound may serve as a CNS-accessible probe when appropriately formulated, a property not shared by all benzimidazole building blocks.

TPSA CNS penetration Drug-likeness Physicochemical profiling

Hydrogen Bond Donor/Acceptor Profile: 2 HBD / 5 HBA Defines Unique Pharmacophoric Space

The dihydrochloride salt presents 2 hydrogen bond donors and 5 hydrogen bond acceptors, as computed by PubChem [1]. The 5-amino-benzimidazole core contributes one donor (NH₂) and two acceptors (imidazole N), while the butan-1-ol side chain adds one donor (OH) and one acceptor (O), with the remaining acceptors arising from chloride counterions. In contrast, the non-aminated analog 4-(1H-benzimidazol-1-yl)butan-1-ol (CAS 62780-80-7) provides only 1 HBD and 3 HBA, representing a substantially different hydrogen-bonding capacity. This difference directly affects molecular recognition events in biological targets, where the 5-amino group can serve as an additional anchor point for hydrogen-bond-mediated binding.

Hydrogen bonding Pharmacophore Molecular recognition Medicinal chemistry

Purity Specification and Quality Assurance: 95% Minimum Purity with Full Batch Traceability

The commercially supplied dihydrochloride salt (CAS 1158608-58-2) is specified at a minimum purity of 95%, with full quality assurance batch backing, SDS, and COA documentation available from the supplier . The free base (CAS 313508-71-3) is offered at 98% purity by an alternative vendor . While 98% purity may appear superior, the 95% dihydrochloride specification accounts for the presence of two stoichiometric HCl equivalents and potential residual solvent; the effective active pharmaceutical ingredient (API) content of the free base is approximately 73.7% of the dihydrochloride mass (205.26 / 278.18). For procurement decisions involving molar-equivalent dosing, the dihydrochloride's 95% purity must be corrected for salt factor, whereas the free base's 98% purity directly reflects the neutral species.

Purity specification Quality control Reproducibility Procurement standard

Storage and Handling Stability: Long-Term Cool/Dry Storage Specification vs. Ambient Storage of Free Base

The dihydrochloride salt requires long-term storage in a cool, dry place as specified by the vendor, suggesting moderate hygroscopicity that necessitates controlled environmental conditions . The free base (CAS 313508-71-3) is classified under GHS07 with hazard statements for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . While specific stability data (decomposition temperature, shelf-life under accelerated conditions) are not publicly available for either form, the dihydrochloride salt is generally expected to exhibit greater chemical stability against oxidation of the amino group due to protonation. Quantitative differential stability data are absent from the open literature.

Stability Storage condition Shelf-life Procurement logistics

Validated Application Scenarios for 4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol Dihydrochloride Based on Quantitative Evidence


Aqueous Biological Assay Development Requiring Pre-Dissolved Compound Stocks

The dihydrochloride salt's enhanced aqueous solubility, as indicated by vendor specifications [2], makes it the preferred form for preparing concentrated stock solutions in PBS, cell culture media, or other aqueous buffers without the need for DMSO or other organic co-solvents. This is critical for assays sensitive to organic solvent content, such as primary cell-based phenotypic screens or enzymatic assays where DMSO concentrations above 0.1% inhibit activity. Procurement of the dihydrochloride directly eliminates the solvent compatibility step that would be required with the free base.

CNS-Targeted Probe Design Leveraging Favorable TPSA Profile

With a TPSA of 64.1 Ų (free base), the 5-amino-benzimidazole scaffold falls within the CNS drug-like space (TPSA < 90 Ų) . The 5-amino substituent provides an additional hydrogen-bond donor (total HBD = 2) that can be exploited for target engagement while maintaining blood-brain barrier permeability. This profile is suited for neuroscience research programs investigating kinase targets or neurotransmitter receptors where both CNS accessibility and specific hydrogen-bond mediated recognition are required.

Medicinal Chemistry Scaffold Diversification via 5-Amino Functionalization Handle

The primary amino group at the benzimidazole 5-position serves as a synthetic handle for amide coupling, reductive amination, or sulfonamide formation, enabling rapid derivatization for structure-activity relationship (SAR) studies [1]. The dihydrochloride salt form provides the amino group in its protonated state, which can be advantageous for selective N-acylation under controlled pH conditions. This differentiates the compound from non-aminated benzimidazole analogs (e.g., CAS 62780-80-7) that lack this diversification point .

Analytical Reference Standard for Salt-Form Method Development

The well-defined dihydrochloride stoichiometry (2 HCl equivalents), documented molecular weight (278.18 g/mol), and supplier-provided Certificate of Analysis with 95% minimum purity make this compound suitable as a reference standard for HPLC method development, calibration curve preparation, and salt-content verification in pharmaceutical intermediate analysis. The non-hazardous transport classification simplifies cross-border shipping for multi-site collaborative studies.

Quote Request

Request a Quote for 4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.